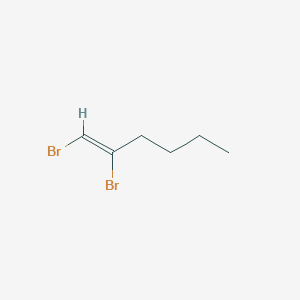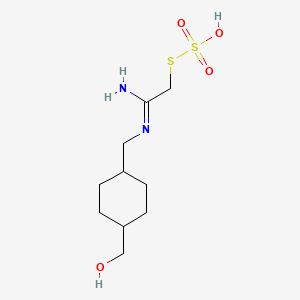
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate is an organosulfur compound characterized by the presence of a thiosulfate group. This compound is notable for its unique structure, which includes a cyclohexylmethyl group and an amidino group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiol with an alkyl halide under nucleophilic substitution conditions. The thiol group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of the thiosulfate compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonates, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can undergo redox reactions, influencing cellular processes and signaling pathways . The compound’s ability to modulate oxidative stress and inflammation is of particular interest in medical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-adenosylmethionine: Another sulfur-containing compound with significant biological activity.
Sulfonamides: A class of compounds with similar structural features and antimicrobial properties.
Uniqueness
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
40283-81-6 |
|---|---|
Molekularformel |
C10H20N2O4S2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-4-(hydroxymethyl)cyclohexane |
InChI |
InChI=1S/C10H20N2O4S2/c11-10(7-17-18(14,15)16)12-5-8-1-3-9(6-13)4-2-8/h8-9,13H,1-7H2,(H2,11,12)(H,14,15,16) |
InChI-Schlüssel |
WIWKLJSVMPRVIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN=C(CSS(=O)(=O)O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


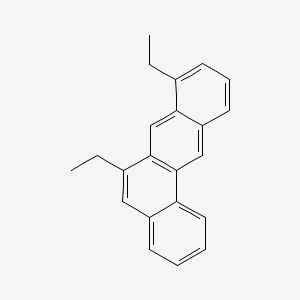
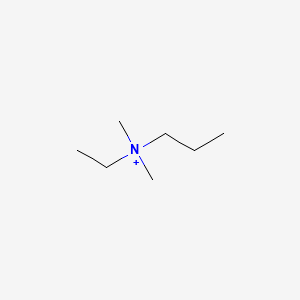
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
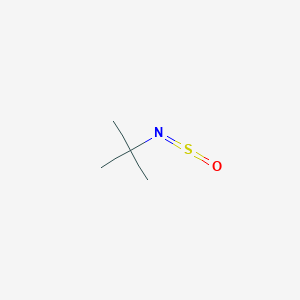
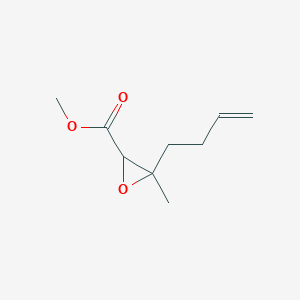


![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
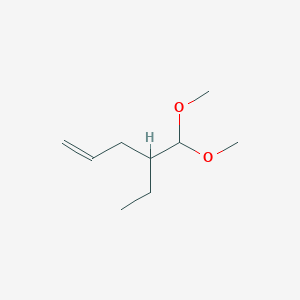
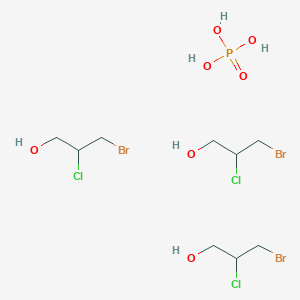
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
